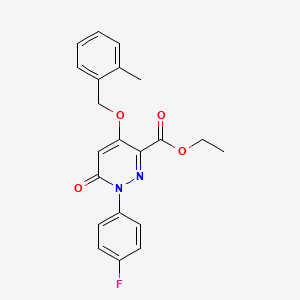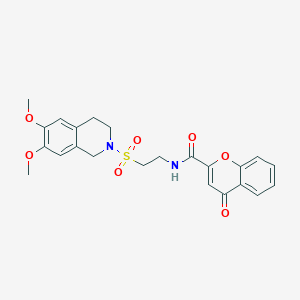![molecular formula C16H27NO5 B2653691 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid CAS No. 2411221-49-1](/img/structure/B2653691.png)
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid, also known as MPOCPCA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Catalysis
Research into the synthesis and catalytic applications of piperidine and carboxylic acid derivatives has shown significant interest in the development of novel methodologies for constructing complex organic molecules. For instance, compounds with piperidine scaffolds, similar to the one described, are often explored for their roles as intermediates in the synthesis of pharmaceuticals and bioactive molecules. Piperidine derivatives are known for their versatility in organic reactions, serving as catalysts, ligands, or nucleophilic agents in various synthetic pathways. The presence of carboxylic acid functionalities further enhances their reactivity and applicability in coupling reactions, esterification, and amidation processes, essential for synthesizing a wide range of organic compounds.
Medicinal Chemistry
Piperidine derivatives are prevalent in medicinal chemistry, where they are part of the core structure of many drugs due to their biological activity and ability to interact with biological targets. The modifications at the piperidine moiety, such as the introduction of carboxylic acid groups, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Such derivatives are studied for their potential as therapeutic agents in treating various diseases, including neurological disorders, cancer, and infectious diseases.
Material Science
Functionalized organic compounds, including those with piperidine and carboxylic acid groups, find applications in material science, particularly in the development of organic electronic materials, polymers, and nanomaterials. The specific functionalities can impart desirable properties such as solubility, thermal stability, and electronic characteristics, making them suitable for use in organic semiconductors, photovoltaic cells, and as components in smart materials.
References for Related Research
- Piperidine derivatives as catalysts and intermediates in organic synthesis: (Takács et al., 2014).
- Piperidine-based drugs in medicinal chemistry: (Abdel‐Aziz & Mekawey, 2009).
- Application of carboxylic acid derivatives in material science: (Yu et al., 2006).
properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-16(2,3)22-15(20)17-7-4-11(5-8-17)12-6-9-21-10-13(12)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUNHYJKHWEIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

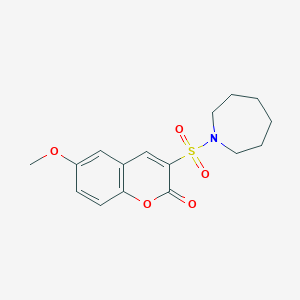
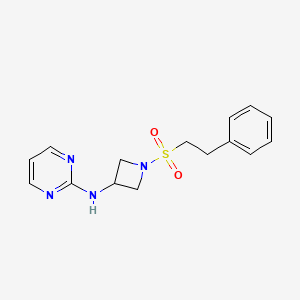
![N-(4-methylphenyl)-2-[6-(4-methylphenyl)-2-(morpholin-4-yl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2653612.png)
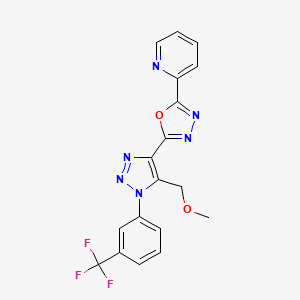
![1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2653614.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2653615.png)
![2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2653616.png)
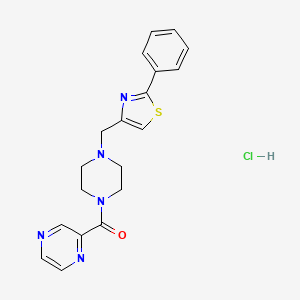
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2653619.png)
![4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2653620.png)
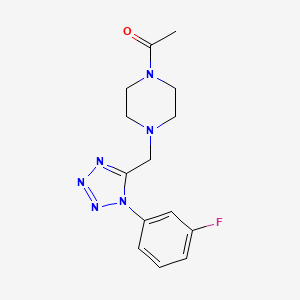
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
